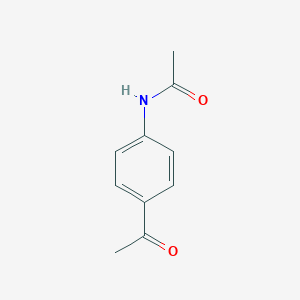

N-(4-Acetylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHHDJTILFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181657 | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-21-3 | |

| Record name | N-(4-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-acetylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV24XB4VZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Acetylphenyl)acetamide

Introduction

N-(4-Acetylphenyl)acetamide, more commonly known as Acetaminophen or Paracetamol, is a cornerstone of modern pharmacotherapy.[1] First approved by the U.S. FDA in 1951, it has become one of the most widely used analgesic (pain-relieving) and antipyretic (fever-reducing) medications globally, recommended as a first-line treatment for mild to moderate pain by the World Health Organization (WHO).[1] Its enduring prevalence in both over-the-counter (OTC) and prescription formulations stems from its well-established efficacy, low incidence of side effects at therapeutic doses, and lack of gastric irritation compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin.[2]

This technical guide provides an in-depth examination of the fundamental properties of this compound, designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and biological activity, offering field-proven insights and methodologies.

Physicochemical Properties

The physical and chemical characteristics of an active pharmaceutical ingredient (API) are foundational to its formulation, delivery, and biological activity. This compound is a white, odorless crystalline powder.[3] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-(4-hydroxyphenyl)acetamide | [2] |

| Synonyms | Acetaminophen, Paracetamol, APAP | [1][3] |

| CAS Number | 103-90-2 | [3] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [4] |

| Melting Point | 169–172 °C (336–342 °F) | [2][5] |

| Density | 1.293 g/cm³ at 21°C | [4][6] |

| pKa | 9.38 - 9.5 | [1][7] |

| UV max (Ethanol) | 249-250 nm | [8][9] |

| Water Solubility | ~14 mg/mL (or 14 g/L) at 20-25°C | [2][10] |

| Solubility Profile | Freely soluble in ethanol and hot water; soluble in acetone and methanol; practically insoluble in cold water and petroleum ether.[3][5] |

The pKa of approximately 9.5 is attributed to the phenolic hydroxyl group, making the compound a very weak acid.[7][11] This property is critical for understanding its behavior in physiological environments and for developing analytical methods, as its state of ionization will change with pH. Its limited solubility in cold water but greater solubility in hot water is the fundamental principle enabling its purification via recrystallization.[1][12]

Synthesis and Purification

The most common and economically viable synthesis of this compound is the acetylation of p-aminophenol with acetic anhydride.[12][13] This reaction is a straightforward nucleophilic acyl substitution, forming the stable amide functional group.

Mechanism Rationale

The lone pair of electrons on the nitrogen atom of the p-aminophenol's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[13] This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group and forming the amide bond. The by-product of this reaction is acetic acid.[12] While the reaction can proceed without a catalyst, it is often expedited by the addition of a few drops of a strong acid like sulfuric acid.[14]

Workflow for Laboratory Synthesis```dot

Caption: Metabolic pathways of this compound in the liver.

Safety and Handling

While this compound is safe at therapeutic doses, it should be handled with appropriate care in a laboratory or manufacturing setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. [15]In case of insufficient ventilation or when handling large quantities of powder, a certified respirator should be used to avoid inhalation. [15]* Handling: Avoid creating dust. [15]Use in a well-ventilated area or under a chemical fume hood. [16]Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling. [17]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [15][18]The compound is sensitive to light and humidity, which can cause hydrolysis and degradation. [3][17]* First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [15] * Skin Contact: Wash the affected area with soap and water. [15] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. [15] * Ingestion: Do not induce vomiting. Seek immediate medical attention, especially if a large quantity is swallowed. [15]* Fire: The compound may be combustible at high temperatures, producing carbon and nitrogen oxides. Use a dry chemical powder, water spray, or foam for extinguishing. [4][15]

-

Conclusion

This compound is a remarkably effective and widely used pharmaceutical agent whose apparent simplicity belies a complex pharmacological and metabolic profile. For the drug development professional, a thorough understanding of its fundamental properties—from its straightforward synthesis and purification to the critical nuances of its hepatic metabolism—is essential. The methodologies for its synthesis and analysis are robust and validated, providing a clear path for quality control and characterization. Its safety profile, while excellent at therapeutic doses, is dominated by the dose-dependent risk of hepatotoxicity, a classic example of how metabolic pathways can become overwhelmed, leading to adverse outcomes. This guide serves as a foundational resource, integrating the chemical, analytical, and pharmacological principles that govern this vital medication.

References

- Paracetamol - Wikipedia. (n.d.).

- Acetaminophen | C8H9NO2 | CID 1983 - PubChem. (n.d.). National Institutes of Health.

- Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). National Institutes of Health.

- How Does Acetaminophen Work? (2022, September 14). Tufts School of Medicine.

- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).

- Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. (n.d.). Waters Corporation.

- What is the mechanism of Acetaminophen? (2024, July 17). Patsnap Synapse.

- Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? (n.d.). Clinical Infectious Diseases | Oxford Academic.

- What is the mechanism of action (MOA) of Tylenol (acetaminophen)? (2025, March 28). Dr.Oracle.

- Synthesis of Acetaminophen. (n.d.).

- Acetaminophen Side Effects and Mechanism of Action. (2021, October 14). YouTube.

- Acetaminophen - CAS Common Chemistry. (n.d.).

- Acetaminophen Toxicity - StatPearls - NCBI Bookshelf. (2025, April 10). National Institutes of Health.

- 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859). (n.d.). Human Metabolome Database.

- Acetaminophen - SpectraBase. (n.d.).

- The reaction mechanism of acetaminophen synthesis. (n.d.). ResearchGate.

- synthesis-of-paracetamol.pdf. (n.d.). Slideshare.

- HPLC Methods for analysis of Acetaminophen. (n.d.). HELIX Chromatography.

- Acetaminophen - ChemBK. (n.d.).

- Synthesis of Crude Acetaminophen. (2020, October 9). YouTube.

- Method Development for the Analysis of USP Acetaminophen and Caffeine Tablets. (2015, May 26). Agilent.

- Paracetamol (acetaminophen) analysis by high performance liquid chromatography: interference studies and comparison with an enzymatic procedure. (n.d.). PubMed.

- Advances in the study of acetaminophen-induced liver injury. (n.d.). Frontiers.

- HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. (n.d.). Journal of Chromatographic Science | Oxford Academic.

- 211231-Acetaminophen-Nanalysis-Benchtop-NMR-Sample-Exp.pdf. (n.d.). Squarespace.

- Acetaminophen Pathway (toxic doses), Pharmacokinetics. (n.d.). ClinPGx.

- Material Safety Data Sheet (MSDS) for Acetaminophen. (n.d.).

- PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. (n.d.). PMC - PubMed Central.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859). (n.d.). Human Metabolome Database.

- Acetaminophen | The Merck Index Online. (n.d.).

- Material Safety Data Sheet - Acetaminophen MSDS. (2005, October 9). Amazon S3.

- pH Behavior of Acetaminophen and Amides and Phenols 4380 2020. (2020, April 16). YouTube.

- Solubility of Paracetamol in Pure Solvents. (n.d.). Journal of Chemical & Engineering Data.

- Acetamide, N-[4-[(butylamino)sulfonyl]phenyl]- Safety Data Sheets(SDS). (n.d.). lookchem.

Sources

- 1. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. Acetaminophen | 103-90-2 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Acetaminophen CAS#: 103-90-2 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Acetaminophen | The Merck Index Online [merckindex.rsc.org]

- 10. chembk.com [chembk.com]

- 11. youtube.com [youtube.com]

- 12. uwaterloo.ca [uwaterloo.ca]

- 13. researchgate.net [researchgate.net]

- 14. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 15. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 16. fishersci.com [fishersci.com]

- 17. Acetaminophen - Safety Data Sheet [chemicalbook.com]

- 18. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 4'-Acetamidoacetophenone: Structure, Properties, and Applications

Introduction: The Unsung Importance of a Versatile Ketone

In the vast landscape of organic chemistry, certain molecules serve as critical yet often overlooked cornerstones for the synthesis of high-value compounds. 4'-Acetamidoacetophenone, a disubstituted aromatic ketone, is a prime example of such a pivotal intermediate. While it may not be a household name, its structural motifs—a para-substituted acetanilide ring bearing a ketone group—render it an exceptionally versatile building block. This guide provides an in-depth technical exploration of 4'-acetamidoacetophenone, from its fundamental chemical identity and properties to its synthesis and crucial role in the development of pharmaceuticals and other advanced materials. For researchers and drug development professionals, a thorough understanding of this compound is not merely academic; it is essential for unlocking new synthetic pathways and innovating within the field.

Core Chemical Identity and Structure

4'-Acetamidoacetophenone is systematically known as N-(4-acetylphenyl)acetamide.[1] Its structure is characterized by a benzene ring substituted at the 1- and 4-positions with an acetyl group (-COCH₃) and an acetamido group (-NHCOCH₃), respectively. This para-substitution pattern is crucial to its reactivity and the geometry of its downstream products.

Caption: Chemical Structure of 4'-Acetamidoacetophenone.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. These parameters dictate the choice of solvents, reaction conditions, and purification methods. The key properties of 4'-acetamidoacetophenone are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4'-Acetylacetanilide, p-Acetamidoacetophenone | [1] |

| CAS Number | 2719-21-3 | |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | |

| Appearance | Beige Crystalline Powder | [1] |

| Melting Point | 166-170 °C | [1] |

| Boiling Point | 390.3 ± 25.0 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents like Chloroform (CHCl₃). | [1] |

| λmax | 284 nm (in CHCl₃) | [1] |

Note: Further spectral data, including IR and Mass Spectrum (electron ionization), are available through the NIST WebBook.

Synthesis Pathway: Acetylation of 4-Aminoacetophenone

The most direct and industrially viable synthesis of 4'-acetamidoacetophenone involves the N-acetylation of 4-aminoacetophenone. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Causality Behind Experimental Choices:

-

Starting Material: 4-Aminoacetophenone is selected because it already possesses the required carbon skeleton, including the benzene ring and the acetyl group. The primary synthetic challenge is the selective protection or modification of the amino group.

-

Reagent: Acetic anhydride is the acetylating agent of choice due to its high reactivity and the fact that its byproduct, acetic acid, is easily managed.

-

Solvent & Base: Pyridine is an excellent choice as it serves a dual purpose. It acts as a solvent for the reactants and, as a non-nucleophilic base, it neutralizes the acetic acid formed during the reaction. This neutralization is critical as it drives the equilibrium towards the product and prevents the potential for protonation of the starting amine, which would render it non-nucleophilic.

Caption: Workflow for the Synthesis of 4'-Acetamidoacetophenone.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[2]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 50 g (0.37 mol) of 4-aminoacetophenone in 250 mL of pyridine (dried over KOH).

-

Reaction: To the stirring solution, slowly add 39.6 g of acetic anhydride. The addition is exothermic, and the flask may become warm.

-

Stirring: Continue stirring the mixture at room temperature for approximately 1.5 to 2 hours. A thick, white suspension will form as the product precipitates out of the solution.[2]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove residual pyridine and unreacted starting materials.

-

Drying: Dry the collected white solid under vacuum to yield the final product, 4'-acetamidoacetophenone.

Self-Validation: The purity of the synthesized product should be validated through characterization techniques. A sharp melting point within the literature range (166-170 °C) is a strong indicator of high purity. Further confirmation can be achieved using ¹H NMR and ¹³C NMR spectroscopy to verify the expected chemical shifts and integration patterns, and mass spectrometry to confirm the molecular weight.

Applications in Drug Development and Organic Synthesis

The true value of 4'-acetamidoacetophenone lies in its utility as a versatile intermediate. The presence of two distinct functional groups—a ketone and a protected amine—allows for selective and sequential chemical modifications.

The ketone group is susceptible to a wide range of reactions, including reduction to an alcohol, conversion to an oxime, or serving as a site for aldol condensations. The acetamido group, being a protected amine, can be hydrolyzed under acidic or basic conditions to reveal the free amine, which can then participate in further reactions such as diazotization or amide bond formation.

A notable application is its role as a precursor in the synthesis of the anthelmintic drug Levamisole .[3][4] The synthesis of Levamisole and its racemic mixture, Tetramisole, can involve intermediates derived from acetophenone derivatives.[5][6] Although many routes exist, the core structure can be traced back to precursors functionally related to acetophenone. For instance, a subsequent reaction on 4'-acetamidoacetophenone involves bromination of the acetyl group's alpha-carbon, followed by reaction with 2-amino-2-thiazoline to construct the imidazo[2,1-b]thiazole core.[2]

Furthermore, while not a direct precursor, 4'-acetamidoacetophenone is structurally related to the key intermediate for Paracetamol (Acetaminophen) , which is 4-aminophenol.[7][8] The synthesis of Paracetamol involves the acetylation of 4-aminophenol, a reaction analogous to the synthesis of 4'-acetamidoacetophenone from 4-aminoacetophenone.[9][10] This structural similarity underscores the importance of this class of compounds in the pharmaceutical industry.

Caption: Role of 4'-Acetamidoacetophenone as a Synthetic Intermediate.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 4'-acetamidoacetophenone are paramount to ensure laboratory safety.

-

Hazards: The compound may cause skin and eye irritation. It is also important to avoid dust formation and inhalation.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn. If there is a risk of dust generation, a dust mask (e.g., N95) is recommended.

-

Handling: All handling should be performed in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be kept in an inert atmosphere.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

4'-Acetamidoacetophenone is a quintessential example of a foundational building block in modern organic and medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its functional groups, provides a robust platform for the construction of more complex molecular architectures. For scientists engaged in drug discovery and development, a deep, mechanistic understanding of this and similar intermediates is not just beneficial—it is a prerequisite for innovation. By mastering the properties and synthetic potential of such compounds, the scientific community can continue to build the next generation of therapeutic agents and advanced materials.

References

- Kamal, A., Khanna, G. B. R., Krishnaji, T., & Ramu, R. (2005). A new facile chemoenzymatic synthesis of levamisole. Bioorganic & Medicinal Chemistry Letters, 15(3), 613-615. [Link]

- ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. American Chemical Society. [Link]

- Bloem. (n.d.). The Chemical Properties and Synthesis of Levamisole HCl. Bloem. [Link]

- Kaugars, G., & Rider, M. E. (1982). Synthesis of tetramisole, levamisole and their derivatives. U.S. Patent No. 4,314,066. Washington, DC: U.S.

- Lisovskaya, T. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

- Kamal, A., et al. (2005). A New Facile Chemoenzymatic Synthesis of Levamisole.

- Gora, J., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

- Williamson, S. A., & Salvanna, S. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.

- Phyto-Therapy. (2024).

- Pandey, A. (n.d.). 2. synthesis-of-paracetamol.pdf. SlideShare. [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]

- Autech. (n.d.). The Versatile Role of Acetophenone Derivatives in Organic Synthesis. Autech. [Link]

- Al-Harrasi, A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. PMC. [Link]

- PrepChem. (n.d.). Synthesis of p-acetamidoacetophenone. PrepChem.com. [Link]

Sources

- 1. 4'-ACETAMIDOACETOPHENONE | 2719-21-3 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. A new facile chemoenzymatic synthesis of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. US4314066A - Synthesis of tetramisole, levamisole and their derivatives - Google Patents [patents.google.com]

- 6. Levamisole synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 8. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 10. rsc.org [rsc.org]

The Serendipitous Journey of a Household Analgesic: A Technical Guide to the Discovery and History of N-(4-Acetylphenyl)acetamide

Abstract

N-(4-Acetylphenyl)acetamide, known more commonly as acetaminophen or paracetamol, stands as one of the most widely used over-the-counter analgesic and antipyretic agents globally.[1] Its journey from a forgotten chemical curiosity to a cornerstone of modern pharmacotherapy is a compelling narrative of serendipity, meticulous scientific investigation, and evolving pharmaceutical understanding. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, historical development, synthesis, and multifaceted mechanism of action of this ubiquitous therapeutic agent.

A Fortuitous Discovery and a Long Dormancy

The initial synthesis of this compound is credited to American chemist Harmon Northrop Morse at Johns Hopkins University in 1878.[2][3][4] Morse produced the compound through the reduction of p-nitrophenol with tin in glacial acetic acid.[2][3] However, the therapeutic potential of this newly synthesized molecule went unrecognized, and it remained a chemical novelty, relegated to the pages of scientific literature for several decades.[5]

The late 19th century was a period of exploration for synthetic antipyretic agents, driven by the scarcity of natural sources like cinchona bark.[2][6] This led to the introduction of acetanilide in 1886 and later phenacetin, both of which demonstrated fever-reducing properties.[5] However, these early aniline derivatives were beset with significant toxicity issues, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3][5]

The Re-emergence: Unraveling a Metabolic Secret

The pivotal moment in the history of this compound arrived in the late 1940s through the work of two brilliant biochemists at Yale University, Bernard Brodie and Julius Axelrod.[2] Their research focused on elucidating the metabolic pathways of acetanilide and phenacetin. In a landmark discovery, they demonstrated that this compound was the major active metabolite of both these drugs and was, in fact, responsible for their analgesic and antipyretic effects.[2][7]

This discovery was profound for two key reasons:

-

It identified the true therapeutic agent that had been unknowingly administered for decades.

-

It revealed that the parent compounds, acetanilide and phenacetin, were essentially prodrugs that were metabolized to the more effective and, crucially, less toxic this compound.[2]

Brodie and Axelrod's subsequent studies in human volunteers confirmed the analgesic properties of this compound and established its superior safety profile compared to its predecessors.[2]

From Laboratory to Medicine Cabinet: The Rise of a Global Pharmaceutical

The compelling evidence of its efficacy and safety spurred the commercial development of this compound. In 1950, it was first marketed in the United States in a combination product called Triagesic, which also contained aspirin and caffeine.[7] However, this product was briefly withdrawn from the market due to reports of agranulocytosis, a rare blood disorder, though it was later determined that this compound was not the cause.[2][6]

A significant milestone occurred in 1955 with the introduction of "Tylenol Elixir for children" by McNeil Laboratories, marking its debut as a single-ingredient, non-prescription analgesic.[5] This was followed by its introduction in the United Kingdom in 1956.[7] The widespread availability and favorable safety profile of this compound led to its rapid adoption and eventual status as an essential medicine on the World Health Organization's list.[1]

The Chemistry of Relief: Synthesis of this compound

The classical and most common laboratory synthesis of this compound involves the acetylation of 4-aminophenol with acetic anhydride.[1][8] This reaction is a straightforward and efficient method to form the amide linkage.

Experimental Protocol: Laboratory Synthesis of this compound

-

Preparation of 4-Aminophenol: A common precursor, 4-aminophenol, is typically prepared through the reduction of 4-nitrophenol. The nitration of phenol with nitric acid yields 4-nitrophenol, which is then reduced using a reducing agent such as tin(II) chloride in an acidic medium or through catalytic hydrogenation over a Raney nickel catalyst.[1]

-

Acetylation Reaction:

-

In a round-bottom flask, dissolve 4-aminophenol in water and acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

The reaction is exothermic, and cooling is essential to control the reaction rate and prevent side reactions.

-

-

Isolation and Purification:

-

After the addition of acetic anhydride is complete, allow the reaction to proceed for a short period.

-

The crude this compound will precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and impurities.

-

Further purification can be achieved by recrystallization from hot water or an ethanol-water mixture to obtain pure crystals of this compound.

-

Industrial Scale Synthesis

Industrial manufacturing processes for this compound also predominantly start from phenol.[3] The process involves the nitration of phenol to 4-nitrophenol, followed by the reduction of the nitro group to an amino group to form 4-aminophenol. The final step is the acetylation of 4-aminophenol with acetic anhydride.[9] The efficiency and cost-effectiveness of these steps are critical for large-scale production.

Caption: Industrial synthesis pathway of this compound from phenol.

Unraveling the Mechanism of Action: A Complex Picture

Despite its long history and widespread use, the precise mechanism of action of this compound is not fully elucidated and is believed to be multifactorial.[10][11][12] It exhibits both analgesic and antipyretic properties with very weak anti-inflammatory activity.[13]

Inhibition of Cyclooxygenase (COX) Enzymes

Initially, it was thought that this compound, like nonsteroidal anti-inflammatory drugs (NSAIDs), acts by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis. However, it is a weak inhibitor of both COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory effects and better gastrointestinal safety profile compared to NSAIDs.[1][13]

A "COX-3" isoenzyme, a splice variant of COX-1, which is more sensitive to inhibition by this compound, has been proposed to exist primarily in the central nervous system (CNS).[13][14] This could explain its central analgesic and antipyretic effects. However, the existence and functional significance of COX-3 in humans remain a subject of debate.

The Role of the Metabolite AM404

A significant portion of the analgesic effect of this compound is now attributed to its metabolite, N-arachidonoylphenolamine (AM404).[1] In the brain, this compound is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid to form AM404.[15]

AM404 has been shown to act on several targets within the CNS:

-

Endocannabinoid System: AM404 is a weak agonist of cannabinoid CB1 receptors and an inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide.[1][14]

-

TRPV1 Receptors: It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain modulation.[15]

This central mechanism of action, mediated by AM404, helps to explain the potent analgesic and antipyretic effects of this compound in the absence of significant peripheral anti-inflammatory activity.

Caption: Proposed multifaceted mechanism of action of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₂ | [16] |

| Molar Mass | 151.16 g/mol | [16] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 169 °C (336 °F) | [17] |

| Solubility in Water | Sparingly soluble | - |

| pKa | ~9.5 | - |

Conclusion

The history of this compound is a testament to the often nonlinear path of drug discovery. From its synthesis as an obscure chemical compound to its rediscovery as a key metabolite and its subsequent rise to global prominence, its story underscores the critical role of metabolic studies in understanding drug action and safety. While its precise mechanism of action continues to be an active area of research, the central role of its metabolite AM404 has provided significant insights into its therapeutic effects. For researchers and professionals in drug development, the journey of this compound serves as a powerful reminder of the potential for transformative discoveries to emerge from fundamental scientific inquiry.

References

- Paracetamol - Wikipedia. (n.d.).

- How Does Acetaminophen Work? - Tufts School of Medicine. (2022, September 14).

- Acetaminophen | Research Starters - EBSCO. (n.d.).

- History of Paracetamol | How It's Made | The Science Blog - ReAgent Chemicals. (2023, December 6).

- What is the mechanism of Acetaminophen? - Patsnap Synapse. (2024, July 17).

- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020, November 29). Journal of Clinical Medicine.

- Mechanism of Action of Acetaminophen: Is There a Cyclooxygenase 3? | Clinical Infectious Diseases | Oxford Academic. (2002, July 1).

- Historical Development of Paraacetamol - Sharra Ann Maxwell - Prezi. (n.d.).

- Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. (2018, February 1). Temperature.

- Acetaminophen - Salem Press. (n.d.).

- Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC - PubMed Central. (2018, February 1).

- Harmon Northrop Morse - Wikipedia. (n.d.).

- How One Discovery Changed Medicine: The Rise of Acetaminophen - YouTube. (2025, May 13).

- The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision. (2023, November 17).

- Industrial methods for the Preparation of Paracetamol from different synthons. - YouTube. (2019, September 10).

- This compound - Stenutz. (n.d.).

- Synthesis and Characterization of N-(4-Hydroxyphenyl) Acetamide - Open Access Journals. (2022, September 29).

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. Acetaminophen | Research Starters | EBSCO Research [ebsco.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. Harmon Northrop Morse - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. salempress.com [salempress.com]

- 7. prezi.com [prezi.com]

- 8. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 9. m.youtube.com [m.youtube.com]

- 10. How Does Acetaminophen Work? | School of Medicine [medicine.tufts.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. What is the mechanism of Acetaminophen? [synapse.patsnap.com]

- 15. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. This compound [stenutz.eu]

N-(4-Acetylphenyl)acetamide IUPAC name and synonyms

An In-Depth Technical Guide to N-(4-Acetylphenyl)acetamide: Nomenclature, Properties, and Analysis

A Comprehensive Reference for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ketone and amide that serves as a key intermediate and reference compound in various chemical and pharmaceutical research settings. The prevalence of multiple synonyms in literature and commercial catalogs can create ambiguity, hindering effective information retrieval and scientific communication. This guide provides a definitive clarification of the compound's nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), presents a comprehensive list of its synonyms, and details its fundamental physicochemical properties. Furthermore, a validated, step-by-step protocol for purity assessment via High-Performance Liquid Chromatography (HPLC) is provided, reflecting best practices in analytical chemistry. This document is intended to serve as a foundational resource for professionals in research, development, and quality control.

Official IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework to ensure every chemical compound has a unique, unambiguous name. Based on its molecular structure, the official IUPAC name for this compound is This compound .[1][2]

This name is systematically derived as follows:

-

The parent molecule is identified as acetamide .

-

The nitrogen atom of the acetamide is substituted with a phenyl group, making it an acetanilide derivative.

-

The phenyl group is itself substituted at the para (position 4) with an acetyl group (-COCH₃).

-

This leads to the full systematic name: this compound.

Synonyms and Commercial Identifiers

In practice, this compound is frequently referenced by several alternative names. Familiarity with these synonyms is crucial for conducting thorough literature reviews and for sourcing chemical reagents.

Table 1: Common Synonyms and Identifiers

| Name Type | Identifier |

| Common Name | 4-Acetamidoacetophenone[1][3][4][5] |

| Systematic Synonym | p-Acetamidoacetophenone[1][3][6] |

| Alternative Name | 4'-Acetylacetanilide[1][2] |

| Alternative Name | p-Acetylacetanilide[6] |

| Alternative Name | 4'-(Acetylamino)acetophenone[1][6] |

| Alternative Name | p-Acetylaminoacetophenone[2][3][5] |

| CAS Number | 2719-21-3[1][2][3][4][7] |

The CAS (Chemical Abstracts Service) Number is the most reliable and unambiguous identifier for any chemical substance, transcending variations in nomenclature.

Chemical Structure and Physicochemical Properties

A thorough understanding of the compound's structure and properties is fundamental to its application in research and development.

Caption: 2D Chemical Structure of this compound.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][2][3] |

| Appearance | White to light beige crystalline powder | |

| Melting Point | 166-170 °C | |

| InChI Key | WECHHDJTILFYQT-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C | [1][2][7] |

Analytical Protocol: Purity Determination by HPLC

Rationale and Expertise: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound. A reversed-phase method using a C18 column is selected due to the compound's moderate polarity and aromatic character, which provides excellent retention and resolution. The mobile phase, a mixture of acetonitrile and water, is optimized for an efficient elution profile. UV detection is employed because the conjugated system of the phenyl ring and carbonyl groups provides strong chromophores, making the molecule easily detectable at wavelengths such as 254 nm. This protocol represents a robust, self-validating system for quality control.

Experimental Workflow:

Caption: Standard workflow for purity analysis via HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a 50:50 (v/v) solution of HPLC-grade acetonitrile and deionized water. Filter through a 0.45 µm membrane filter and degas thoroughly.

-

Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Instrument: Standard HPLC system with UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Perform a blank injection (mobile phase), followed by injections of the standard and sample solutions.

-

Data Analysis: Identify the principal peak in the chromatograms. Calculate the purity of the sample by the area percent method, where the area of the principal peak is divided by the total area of all peaks in the chromatogram.

Conclusion

This technical guide establishes This compound as the definitive IUPAC name for the compound identified by CAS Number 2719-21-3 . By consolidating its various synonyms and providing a robust analytical framework for its characterization, this document aims to eliminate nomenclature ambiguity. Adherence to standardized terminology and analytical methods is paramount for ensuring the accuracy, reproducibility, and integrity of scientific research in both academic and industrial environments.

References

- N-(p-acetylphenyl)acetamide.

- 4-Acetamidoacetophenone. NIST Chemistry WebBook, SRD 69. [Link]

- 4'-Aminoacetophenone, 99-92-3. The Good Scents Company. [Link]

- N-(4-(((4-Acetylphenyl)amino)sulfonyl)phenyl)acetamide.

- Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook, SRD 69. [Link]

- Acetamide, N-[4-(acetyloxy)phenyl]-. United States Environmental Protection Agency. [Link]

- This compound. Stenutz. [Link]

- N-(P-ACETYLPHENYL)ACETAMIDE.

- Chemical Properties of 4-Acetamidoacetophenone (CAS 2719-21-3). Cheméo. [Link]

Sources

- 1. N-(p-acetylphenyl)acetamide | C10H11NO2 | CID 75937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Acetamidoacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Acetamidoacetophenone [webbook.nist.gov]

- 4. 4-Acetamidoacetophenone [webbook.nist.gov]

- 5. 4-Acetamidoacetophenone (CAS 2719-21-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound [stenutz.eu]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 4'-Acetamidoacetophenone (CAS 2719-21-3)

Abstract

This technical guide provides a comprehensive overview of 4'-Acetamidoacetophenone, identified by the CAS number 2719-21-3. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical and physical properties, synthesis, and applications. This guide emphasizes the practical utility of 4'-Acetamidoacetophenone as a key building block in organic synthesis and its role in the preparation of various chemical intermediates. All information is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Chemical Identity

4'-Acetamidoacetophenone is an aromatic organic compound belonging to the class of acetophenones and amides.[1] Its chemical structure features an acetophenone core substituted with an acetamido group at the para position. This bifunctional nature makes it a versatile intermediate in various synthetic pathways.

-

IUPAC Name: N-(4-acetylphenyl)acetamide

-

Synonyms: 4'-(Acetylamino)acetophenone, p-Acetamidoacetophenone, 4-Acetylacetanilide[1][2]

-

Molecular Formula: C₁₀H₁₁NO₂[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-Acetamidoacetophenone is crucial for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| Appearance | Beige crystalline powder | [1][3] |

| Melting Point | 166-170 °C | [1][3][5] |

| Boiling Point | 390.3 °C at 760 mmHg | [1] |

| Density | 1.15 g/cm³ | [1] |

| Flash Point | 177.3 °C | [1] |

| Solubility | Log10 of Water solubility in mol/l: -2.52 | [4] |

| Octanol/Water Partition Coefficient (logP) | 2.497 | [4] |

| Vapor Pressure | 2.67E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.57 | [1] |

| pKa | 14.59 ± 0.70 (Predicted) | [1][3] |

Synthesis and Manufacturing

While specific industrial synthesis routes are often proprietary, a common laboratory-scale synthesis of 4'-Acetamidoacetophenone involves the acylation of p-aminoacetophenone. The reaction typically proceeds by treating p-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or solvent.

Below is a conceptual workflow for a typical laboratory synthesis:

Caption: General synthesis pathway for 4'-Acetamidoacetophenone.

Applications and Uses

The primary utility of 4'-Acetamidoacetophenone lies in its role as a versatile intermediate in organic synthesis. Its dual functional groups—a ketone and an amide—allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.

-

Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds. The acetamido group can be hydrolyzed to an amine, which can then undergo further reactions, while the ketone group can be a site for reduction or condensation reactions.

-

Chemical Synthesis: In the broader field of chemical synthesis, it is used in the preparation of dyes, and other specialty chemicals.[1] The aromatic ring can also undergo electrophilic substitution reactions to introduce additional functional groups.

-

Research Chemical: Due to its reactivity, it is often used in academic and industrial research to develop new synthetic methodologies and to construct novel molecular scaffolds.

Analytical Methods

The purity and identity of 4'-Acetamidoacetophenone can be determined using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of 4'-Acetamidoacetophenone.[6] A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible applications.[6]

-

Spectroscopy:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl groups of the ketone and amide, and the N-H bond of the amide.

-

UV-Vis Spectroscopy: The maximum absorbance (λmax) in chloroform is reported to be at 284 nm.[3][7]

-

Safety and Handling

Proper handling of 4'-Acetamidoacetophenone is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification: May cause skin sensitization.[3][8] It is considered hazardous under OSHA standards.[9]

-

First-Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water.[9] May cause an allergic skin reaction.[8]

-

Inhalation: Remove to fresh air. If symptoms persist, call a physician.[8][9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9]

-

-

Personal Protective Equipment (PPE): Wear suitable gloves and eye/face protection.[3] Use only under a chemical fume hood.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3][9] It is recommended to store under an inert atmosphere as it may be air sensitive.[10]

-

Fire-Fighting Measures: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[9] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[9]

Conclusion

4'-Acetamidoacetophenone (CAS 2719-21-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and chemical industries. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for the creation of more complex molecules. Adherence to proper safety and handling protocols is paramount when working with this compound. This guide has provided a comprehensive overview to support researchers and professionals in its effective and safe utilization.

References

- LookChem. Cas 2719-21-3, 4'-ACETAMIDOACETOPHENONE.

- Cheméo. Chemical Properties of 4-Acetamidoacetophenone (CAS 2719-21-3).

- ChemWhat. 4′-ACETAMIDOACETOPHENONE CAS#: 2719-21-3.

- SIELC Technologies. Separation of N-(p-Acetylphenyl)acetamide on Newcrom R1 HPLC column. (2018).

- J&K Scientific LLC. 4'-Acetamidoacetophenone, 98% | 2719-21-3.

Sources

- 1. lookchem.com [lookchem.com]

- 2. fishersci.com [fishersci.com]

- 3. 2719-21-3 | CAS DataBase [m.chemicalbook.com]

- 4. 4-Acetamidoacetophenone (CAS 2719-21-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemwhat.com [chemwhat.com]

- 6. N-(p-Acetylphenyl)acetamide | SIELC Technologies [sielc.com]

- 7. 4'-ACETAMIDOACETOPHENONE | 2719-21-3 [chemicalbook.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. 4'-Acetamidoacetophenone | 2719-21-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Deep Dive into the Spectral Characterization of 4'-Acetylacetanilide: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the spectral analysis of 4'-acetylacetanilide, a key chemical intermediate. For researchers, scientists, and professionals in drug development, understanding the nuanced spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental to confirming molecular structure, assessing purity, and predicting chemical behavior. This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a self-validating framework for each analytical protocol.

Introduction to 4'-Acetylacetanilide and the Imperative of Spectral Analysis

4'-Acetylacetanilide, also known as N-(4-acetylphenyl)acetamide, is a disubstituted aromatic compound with the chemical formula C₁₀H₁₁NO₂. Its structure, featuring an acetamido group and an acetyl group in a para-substitution pattern on a benzene ring, makes it a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals.

The unambiguous identification and characterization of such molecules are paramount in scientific research and industrial applications. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a unique fingerprint of the compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data for 4'-acetylacetanilide, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.

The "Why" Behind the NMR Experiment: Causality in Method Development

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals.[1] A small amount of tetramethylsilane (TMS) is often added as an internal standard to provide a reference point at 0 ppm, although modern spectrometers can also reference the residual solvent peak.[1] The choice between solvents like CDCl₃ and DMSO-d₆ is dictated by the solubility of the analyte; for 4'-acetylacetanilide, both are viable options.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standardized protocol ensures reproducibility and accuracy. The following steps outline the procedure for preparing a sample of 4'-acetylacetanilide for NMR analysis.[2]

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-10 mg of 4'-acetylacetanilide.

-

For ¹³C NMR, a higher concentration is often required, typically 20-50 mg.[2]

-

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition Parameters:

-

¹H NMR: A standard single-pulse experiment is typically used with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is common.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Caption: Workflow for NMR Spectroscopy.

Data Presentation and Interpretation of 4'-Acetylacetanilide Spectra

While a publicly available, verified spectrum for 4'-acetylacetanilide is not readily accessible, we can predict the expected chemical shifts based on the analysis of its parent compound, acetanilide, and the known effects of substituents on aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for 4'-Acetylacetanilide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 3H | -NHCO CH₃ |

| ~2.5 | Singlet | 3H | -CO CH₃ |

| ~7.6 | Doublet | 2H | Aromatic H (ortho to -NHCOCH₃) |

| ~7.9 | Doublet | 2H | Aromatic H (ortho to -COCH₃) |

| ~8.0-8.5 | Singlet (broad) | 1H | NH |

¹H NMR Interpretation:

-

The two methyl groups will appear as sharp singlets, with the acetyl methyl group likely being slightly downfield due to the direct attachment to the carbonyl group.

-

The aromatic region will display a characteristic para-substituted pattern, likely two doublets.[3] The protons ortho to the electron-donating acetamido group will be more shielded (upfield) compared to the protons ortho to the electron-withdrawing acetyl group.

-

The amide proton (N-H) will appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Spectral Data for 4'-Acetylacetanilide

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | -NHCOC H₃ |

| ~26 | -COC H₃ |

| ~118-120 | Aromatic C (ortho to -NHCOCH₃) |

| ~130 | Aromatic C (ortho to -COCH₃) |

| ~132 | Aromatic C (ipso to -COCH₃) |

| ~142 | Aromatic C (ipso to -NHCOCH₃) |

| ~169 | -NHC OCH₃ |

| ~197 | -C OCH₃ |

¹³C NMR Interpretation:

-

The two methyl carbons will appear in the upfield region.

-

The para-substitution pattern will result in four signals for the aromatic carbons due to the molecule's symmetry.[4][5]

-

The two carbonyl carbons will be the most downfield signals, with the ketone carbonyl appearing at a higher chemical shift than the amide carbonyl.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The "Why" Behind the IR Experiment: Sample Preparation Choices

For solid samples like 4'-acetylacetanilide, the most common preparation methods are as a KBr (potassium bromide) pellet or as a mull (a dispersion in Nujol oil). The KBr pellet method is often preferred as KBr is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹), thus avoiding interfering peaks. The solid sample is finely ground with dry KBr and pressed into a thin, transparent disk. This ensures that the IR beam can pass through the sample and that the resulting spectrum is of high quality.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 4'-acetylacetanilide with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR Spectroscopy.

Data Presentation and Interpretation of the 4'-Acetylacetanilide IR Spectrum

Based on the functional groups present in 4'-acetylacetanilide, we can predict the key absorption bands in its IR spectrum.

Table 3: Predicted IR Absorption Bands for 4'-Acetylacetanilide

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium | N-H stretch | Amide |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Weak | C-H stretch | Methyl |

| ~1685 | Strong | C=O stretch | Ketone |

| ~1665 | Strong | C=O stretch (Amide I band) | Amide |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic |

| ~1540 | Medium | N-H bend (Amide II band) | Amide |

| ~840 | Strong | C-H out-of-plane bend | para-disubstituted aromatic |

IR Spectrum Interpretation:

-

The presence of a sharp peak around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amide.

-

Two strong absorptions in the carbonyl region are expected: one for the ketone C=O stretch (around 1685 cm⁻¹) and one for the amide C=O stretch (Amide I band, around 1665 cm⁻¹).[7]

-

The aromatic C=C stretching vibrations will appear as a pair of bands around 1600 and 1500 cm⁻¹.

-

A strong band around 840 cm⁻¹ would be characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, providing strong evidence for this substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The "Why" Behind the MS Experiment: Ionization Method Selection

Electron Ionization (EI) is a common and robust ionization technique for relatively small, volatile organic molecules. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a molecular ion (M⁺•). This process imparts significant energy to the molecular ion, often causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is ionized by electron impact.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: The data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z value.

Caption: Workflow for Mass Spectrometry.

Data Presentation and Interpretation of the 4'-Acetylacetanilide Mass Spectrum

The mass spectrum of 4'-acetylacetanilide will provide its molecular weight and clues to its structure through fragmentation.

Table 4: Predicted Key Ions in the Mass Spectrum of 4'-Acetylacetanilide

| m/z | Ion | Fragment Lost |

| 177 | [C₁₀H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 162 | [M - CH₃]⁺ | •CH₃ |

| 135 | [M - CH₂CO]⁺• | CH₂=C=O (ketene) |

| 120 | [M - CH₃CO - CH₃]⁺ | •COCH₃ and •CH₃ |

| 92 | [C₆H₄NH₂]⁺• | CH₂=C=O and •CH₃ |

| 43 | [CH₃CO]⁺ | •C₈H₈NO |

Mass Spectrum Interpretation:

-

The molecular ion peak (M⁺•) should be observed at an m/z of 177, corresponding to the molecular weight of 4'-acetylacetanilide.

-

A peak at m/z 162 would result from the loss of a methyl radical (•CH₃) from the acetyl group.

-

A significant peak at m/z 135 is expected from the loss of a neutral ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement involving the acetamido group. This is a common fragmentation pathway for N-aryl acetamides.

-

The base peak (the most intense peak) is likely to be at m/z 43 , corresponding to the stable acylium ion ([CH₃CO]⁺).

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of 4'-acetylacetanilide through NMR, IR, and Mass Spectrometry provides a synergistic and self-validating confirmation of its molecular structure. Each technique offers a unique piece of the puzzle: NMR details the carbon-hydrogen framework and connectivity, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For the research and drug development professional, a thorough understanding and application of these spectral techniques are indispensable for ensuring the identity, purity, and quality of chemical entities.

References

- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- Khan Academy. (n.d.). Introduction to infrared spectroscopy.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis.

- AK Lectures. (n.d.). Proton NMR Spectroscopy.

- Wikipedia. (n.d.). Proton nuclear magnetic resonance.

- University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR).

- Wikipedia. (n.d.). Proton nuclear magnetic resonance.

- ChemicalBook. (n.d.). 4-Acetoxyacetanilide(2623-33-8) 1H NMR spectrum.

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction.

- SpectraBase. (n.d.). 4'-Acetylacetanilide.

- NIST. (n.d.). Acetanilide, 4'-fluoro-.

- PubChem. (n.d.). Acetanilide.

- BenchChem. (n.d.). Application Notes and Protocols for the Structural Elucidation of N-(4-hydroxyphenyl)acetamide using NMR Spectroscopy.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetanilide, 4'-(methylsulfonyl)- [webbook.nist.gov]

- 4. Acetanilide, 4'-hydroxy-n-methyl- [webbook.nist.gov]

- 5. Acetanilide, 4(2'-butyl)- [webbook.nist.gov]

- 6. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 7. 4'-CHLOROACETANILIDE(539-03-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Preliminary Studies on the Mechanism of Action of N-(4-Acetylphenyl)acetamide

Abstract

N-(4-Acetylphenyl)acetamide, a small molecule with a relatively simple chemical structure, represents a potential starting point for drug discovery efforts. However, its biological activities and mechanism of action remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for conducting preliminary studies to elucidate the potential pharmacological effects of this compound. By leveraging knowledge from structurally related compounds, we propose a logical and systematic approach to investigate its cytotoxicity, potential as a kinase inhibitor, anti-inflammatory properties, and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.

Introduction to this compound

This compound, also known as 4'-acetamidoacetophenone, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1][2][3] Its structure features an acetamide group and an acetyl group attached to a central phenyl ring.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4'-Acetamidoacetophenone, N-(p-acetylphenyl)acetamide | [3] |

| Melting Point | 166-170 °C | |

| CAS Number | 2719-21-3 | [1][3] |

While the synthesis of this compound and its derivatives has been described in the literature, a significant gap exists regarding its biological function.[4][5] This guide outlines a strategic approach to bridge this knowledge gap through a series of foundational in vitro and in silico studies.

Hypothesis Generation from Structural Analogs

The preliminary investigation into a novel compound's mechanism of action is often guided by the known activities of structurally similar molecules. For this compound, we can draw plausible hypotheses from the broader classes of acetamide and acetophenone derivatives.

-

Acetamide Derivatives: This class of compounds is known for a wide range of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[6][7][8][9] For instance, some N-phenylacetamide derivatives have shown potential as factor VIIa inhibitors, suggesting a role in anticoagulation.[10] Others have demonstrated anticonvulsant properties through the modulation of neuronal ion channels.[8][11]

-

Acetophenone Derivatives: Natural and synthetic acetophenones exhibit diverse pharmacological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities.[12]

Based on these observations, we can formulate the following primary hypotheses for the preliminary investigation of this compound:

-

The compound may exhibit cytotoxic effects on cancer cell lines.

-

It could act as an inhibitor of key signaling kinases.

-

It may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

-

It might have antimicrobial activity against common bacterial and fungal strains.

The following sections detail the experimental workflows designed to test these hypotheses.

Proposed Preliminary Studies: A Multi-pronged Approach

A systematic and tiered approach is crucial for efficiently screening the potential biological activities of a novel compound. We propose a series of in vitro assays and in silico modeling to gather initial data on the mechanism of action of this compound.

General Experimental Workflow

The overall workflow for the preliminary assessment is depicted below. This workflow ensures that basic cytotoxicity is assessed before proceeding to more specific mechanistic studies.

Caption: Proposed experimental workflow for preliminary mechanism of action studies.

Cytotoxicity Screening

Rationale: The initial step in characterizing any new compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations to be used in subsequent assays.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Expected Outcome: This assay will reveal whether this compound exhibits cytotoxic properties and at what concentrations.

Broad-Spectrum Kinase Inhibition Screening

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases. A broad-spectrum kinase panel provides an unbiased screen to identify potential kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ or similar)

-

Assay Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred human kinases.

-

Compound Concentration: Submit this compound for screening at two standard concentrations, typically 1 µM and 10 µM.

-

Assay Principle (Time-Resolved FRET):

-

A terbium-labeled antibody (donor) binds to a phosphorylated substrate peptide.

-

A fluorescein-labeled tracer (acceptor) also binds to the antibody.

-

In the absence of kinase inhibition, the substrate is phosphorylated, the antibody binds, and FRET occurs upon excitation.

-

If the compound inhibits the kinase, the substrate is not phosphorylated, the antibody does not bind, and the FRET signal is reduced.

-

-

Data Analysis: The percentage of kinase inhibition relative to a control is calculated. Hits are typically defined as kinases with >50% inhibition at 10 µM.

Expected Outcome: Identification of specific kinases that are inhibited by this compound, which would provide strong leads for further investigation into specific signaling pathways.

Caption: Hypothetical kinase inhibition signaling pathway.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: The structural similarity to some known anti-inflammatory agents warrants an investigation into the potential inhibition of COX-1 and COX-2 enzymes, key mediators of inflammation.

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay

-

Reagents: Utilize a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical).

-

Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for a specified time at 37°C.

-

Detection: The peroxidase activity of COX is measured colorimetrically. Add a chromogen that produces a colored product in the presence of PGG₂.

-

Data Acquisition: Measure the absorbance at 590 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Expected Outcome: This assay will determine if this compound has anti-inflammatory potential via the COX pathway and whether it is selective for either isoform.

Antimicrobial Susceptibility Testing

Rationale: The acetamide moiety is present in many compounds with antimicrobial properties.[6][7] A basic screen for antibacterial and antifungal activity is therefore a logical preliminary step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism only) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria).

-